molecular formula C26H25N5O3 B11242347 3,5-Dimethoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide

3,5-Dimethoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide

Cat. No.: B11242347
M. Wt: 455.5 g/mol
InChI Key: FFGDFEBHLRGTKA-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with methoxy groups and a pyrimidine ring, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide typically involves multiple steps, including the formation of the benzamide core and the subsequent introduction of the pyrimidine ring. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process, reducing the time and cost associated with the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can produce amines.

Scientific Research Applications

3,5-Dimethoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide is unique due to its specific substitution pattern and the presence of both methoxy and pyrimidine groups

Properties

Molecular Formula

C26H25N5O3

Molecular Weight

455.5 g/mol

IUPAC Name

N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C26H25N5O3/c1-17-13-24(28-19-7-5-4-6-8-19)31-26(27-17)30-21-11-9-20(10-12-21)29-25(32)18-14-22(33-2)16-23(15-18)34-3/h4-16H,1-3H3,(H,29,32)(H2,27,28,30,31)

InChI Key

FFGDFEBHLRGTKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)NC4=CC=CC=C4

Origin of Product

United States

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